N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[840One common method involves the cyclization of amido-nitriles in the presence of nickel catalysts . The reaction conditions are typically mild, allowing for the inclusion of various functional groups .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using common reducing agents such as sodium borohydride.
Substitution: Substitution reactions at the benzylic position can be achieved using N-bromosuccinimide (NBS).
Common Reagents and Conditions
Oxidation: TBHP in the presence of a catalyst.
Reduction: Sodium borohydride in an appropriate solvent.
Substitution: NBS in the presence of a radical initiator.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can introduce various functional groups at the benzylic position.
Scientific Research Applications
N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets. The compound may act as an inhibitor of certain enzymes or proteins, disrupting their normal function. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzyl isovalerate: A compound with a similar benzylic structure.
Imidazole derivatives: Compounds with similar imidazole rings and functional groups.
Uniqueness
N-benzyl-6-imino-13-methyl-2-oxo-7-[3-(propan-2-yloxy)propyl]-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its complex structure and the presence of multiple functional groups, which confer specific chemical properties and reactivity
Properties
Molecular Formula |
C26H29N5O3 |
---|---|
Molecular Weight |
459.5 g/mol |
IUPAC Name |
N-benzyl-6-imino-13-methyl-2-oxo-7-(3-propan-2-yloxypropyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H29N5O3/c1-17(2)34-13-7-12-30-23(27)20(25(32)28-15-19-8-5-4-6-9-19)14-21-24(30)29-22-11-10-18(3)16-31(22)26(21)33/h4-6,8-11,14,16-17,27H,7,12-13,15H2,1-3H3,(H,28,32) |
InChI Key |
HWUOXLHBIGZJAB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCOC(C)C)C(=O)NCC4=CC=CC=C4)C=C1 |
Origin of Product |
United States |
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